Factor VIIa Inhibitory Potency of m-Benzamide P1 Substructure Versus Benzamidine Lead in a Biaryl Acid Scaffold
In the context of a biaryl acid scaffold, the m-benzamide P1 group—the substructure corresponding to the carbamoylphenyl portion of 2-[(3-carbamoylphenyl)carbamoyl]benzoic acid—was evaluated as a nonbasic replacement for the benzamidine warhead. Compounds 21a and 21b, which incorporate this m-benzamide P1 motif, demonstrated a 20–40 fold reduction in factor VIIa inhibitory potency compared to the benzamidine-containing lead compound 1 . This quantifies the specific contribution of the meta-carbamoylphenyl group to target engagement and establishes its viability as a benzamidine surrogate.
| Evidence Dimension | Factor VIIa inhibitory potency (fold change vs. benzamidine lead) |
|---|---|
| Target Compound Data | m-Benzamide P1 analogs (compounds 21a, 21b): 20–40 fold loss in potency vs. lead compound 1 |
| Comparator Or Baseline | Benzamidine-containing biaryl acid lead (compound 1): baseline potency |
| Quantified Difference | 20–40 fold reduced potency |
| Conditions | In vitro factor VIIa enzymatic inhibition assay, recombinant human factor VIIa |
Why This Matters
For procurement decisions in factor VIIa inhibitor research programs, this compound's substructure provides a validated, synthetically accessible nonbasic P1 fragment with a defined potency trade-off, enabling rational scaffold optimization.
- [1] Bolton, S.A., Sutton, J.C., Anumula, R., et al. Discovery of nonbenzamidine factor VIIa inhibitors using a biaryl acid scaffold. Bioorganic & Medicinal Chemistry Letters, 2013, 23, 5239-5243. View Source
